![molecular formula C14H17Cl2NO4S B2805535 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 400086-36-4](/img/structure/B2805535.png)

1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

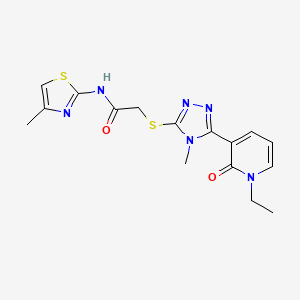

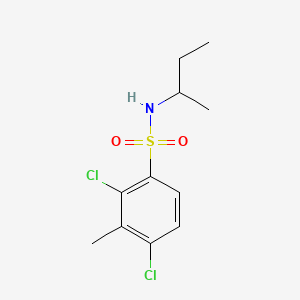

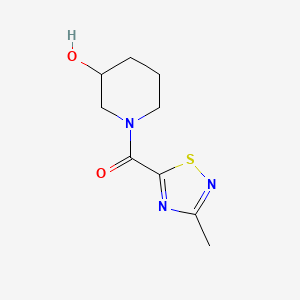

The compound “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). This ring is substituted at the 1-position by a 3-[(3,4-dichlorobenzyl)sulfonyl]-2-hydroxypropyl group .

Molecular Structure Analysis

The molecular formula of this compound is C14H17Cl2NO4S, indicating that it contains 14 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact three-dimensional structure would depend on the spatial arrangement of these atoms and the configuration of the chiral center at the 2-position of the hydroxypropyl group .Chemical Reactions Analysis

As a complex organic molecule, “this compound” can undergo various chemical reactions. For instance, the dichlorobenzylsulfonyl group might be susceptible to nucleophilic substitution reactions . The pyrrolidinone ring could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of polar groups (such as the sulfonyl group and the carbonyl group of the pyrrolidinone ring) might confer solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Arylsulfonylpyrrolidines : The acid-catalyzed reaction of chlorophenylsulfonyl-substituted pyrrolidines with phenols leads to the formation of arylsulfonylpyrrolidines. This method is useful for synthesizing pyrrolidine-1-sulfonylarene derivatives with phenol fragments, highlighting the chemical versatility of compounds like 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (Smolobochkin et al., 2017).

Synthesis of Pyrrolidin-2-ones Derivatives : Pyrrolidin-2-ones and their derivatives, such as the compound , are important in the synthesis of new medicinal molecules. They play a crucial role in introducing various substituents to create biologically active molecules (Rubtsova et al., 2020).

Applications in Polymer Science

- Fluorinated Polyamides Synthesis : Research has explored the use of similar compounds in the synthesis of novel soluble fluorinated polyamides. These materials have applications in areas like transparent, flexible films, and electrically conducting polymers (Liu et al., 2013).

Reactions and Interactions

- Sulfonated Pyrrolidine Derivatives : A study on the radical reaction of enynes with sulfur dioxide and aryldiazonium tetrafluoroborates highlighted the formation of sulfonated pyrrolidine derivatives, showing the chemical reactivity of compounds related to this compound (An & Wu, 2017).

Crystallography and Structural Analysis

- Crystal Structure Analysis : The compound has been studied in the context of crystallography, where the structural details of related pyrrolidine derivatives are analyzed. This is essential for understanding the physical and chemical properties of these compounds (Chinnakali et al., 2009).

Biological Activity and Applications

- Antimicrobial Evaluation : Some derivatives of pyrrolidinones have been evaluated for their antimicrobial activities, indicating the potential biological relevance of compounds like this compound (Fadda et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-[(3,4-dichlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4S/c15-12-4-3-10(6-13(12)16)8-22(20,21)9-11(18)7-17-5-1-2-14(17)19/h3-4,6,11,18H,1-2,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFKDJFOHDUNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9'-Spirobi[fluoren]-2-amine](/img/structure/B2805452.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2805453.png)

![1-Thiophen-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B2805456.png)

![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2805459.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)